3-Bromo-2-chloro-6-iodopyridine
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Overview
Description
3-Bromo-2-chloro-6-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the pyridine ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the sequential halogenation of pyridine, where each halogen is introduced stepwise under controlled conditions. For example, the bromination of 2-chloropyridine followed by iodination can yield the desired compound. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-Bromo-2-chloro-6-iodopyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-iodopyridine depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-iodopyridine
- 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
- 5-Bromo-2-chloro-3-iodopyridine
Uniqueness
3-Bromo-2-chloro-6-iodopyridine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Properties
Molecular Formula |
C5H2BrClIN |
---|---|
Molecular Weight |
318.34 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-2-4(8)9-5(3)7/h1-2H |
InChI Key |
HYVSDDATRPKVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)I |
Origin of Product |
United States |
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